molecular formula C20H17ClN2O3 B6297280 H-L-Ala(2-Bacd)-OH HCl CAS No. 933802-95-0

H-L-Ala(2-Bacd)-OH HCl

Cat. No. B6297280
CAS RN: 933802-95-0
M. Wt: 368.8 g/mol
InChI Key: ZBBOKSITOCLYQA-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-L-Ala(2-Bacd)-OH HCl, also known as the dipeptide H-L-Ala-Bacd-OH HCl, is a synthetic peptide used in a variety of scientific research applications. The dipeptide is composed of two amino acids, L-alanine and β-alanine, linked together by a peptide bond. The dipeptide is often synthesized from a solid-phase peptide synthesis method, which is a relatively simple and cost-effective method for synthesizing peptides. The dipeptide has a variety of biochemical and physiological effects, and is used in a variety of scientific research applications.

Scientific Research Applications

H-L-Ala(2-Bacd)-OH HCl is used in a variety of scientific research applications. It is used as a model peptide for studying protein structure and function, as well as for studying this compound interactions between proteins and oH-L-Ala(2-Bacd)-OH HClr molecules. It is also used as a model peptide for studying this compound mechanisms of drug action, as well as for studying this compound effects of drugs on proteins and oH-L-Ala(2-Bacd)-OH HClr molecules. In addition, it is used as a model peptide for studying this compound effects of environmental pollutants on proteins and oH-L-Ala(2-Bacd)-OH HClr molecules.

Mechanism of Action

H-L-Ala(2-Bacd)-OH HCl is a dipeptide, which means that it is composed of two amino acids linked togeH-L-Ala(2-Bacd)-OH HClr by a peptide bond. The two amino acids, L-alanine and β-alanine, form this compound peptide bond, which is this compound primary mechanism of action for this compound dipeptide. When this compound peptide bond is formed, this compound two amino acids become linked togeH-L-Ala(2-Bacd)-OH HClr and form a stable structure. This structure is capable of binding to oH-L-Ala(2-Bacd)-OH HClr molecules, such as proteins and oH-L-Ala(2-Bacd)-OH HClr molecules, and can alter H-L-Ala(2-Bacd)-OH HClir structure and function.
Biochemical and Physiological Effects
This compound is known to have a variety of biochemical and physiological effects. It has been shown to modulate this compound activity of enzymes, alter this compound structure and function of proteins, and modulate this compound activity of receptors. In addition, it has been shown to modulate this compound activity of ion channels, alter this compound structure and function of cell membranes, and modulate this compound activity of transcription factors.

Advantages and Limitations for Lab Experiments

H-L-Ala(2-Bacd)-OH HCl has several advantages and limitations for use in laboratory experiments. One of this compound major advantages of using this dipeptide is that it is relatively easy to synH-L-Ala(2-Bacd)-OH HClsize using solid-phase peptide synH-L-Ala(2-Bacd)-OH HClsis. This makes it a cost-effective option for research applications. However, one of this compound major limitations of using this dipeptide is that it is not as stable as some oH-L-Ala(2-Bacd)-OH HClr peptides, which can limit its use in some applications.

Future Directions

There are several potential future directions for H-L-Ala(2-Bacd)-OH HCl use of this compound. One potential direction is to use this compound dipeptide for drug design and development. The dipeptide could be used to develop new drugs that target specific proteins or oH-L-Ala(2-Bacd)-OH HClr molecules. In addition, this compound dipeptide could be used to develop new drugs that target specific receptors or ion channels. AnoH-L-Ala(2-Bacd)-OH HClr potential direction is to use this compound dipeptide to study this compound effects of environmental pollutants on proteins and oH-L-Ala(2-Bacd)-OH HClr molecules. Finally, this compound dipeptide could be used to study this compound mechanisms of action of drugs and oH-L-Ala(2-Bacd)-OH HClr compounds.

Synthesis Methods

The most common method for synH-L-Ala(2-Bacd)-OH HClsizing H-L-Ala(2-Bacd)-OH HCl is solid-phase peptide synH-L-Ala(2-Bacd)-OH HClsis (SPPS). SPPS is a relatively simple and cost-effective method for synH-L-Ala(2-Bacd)-OH HClsizing peptides. In SPPS, this compound dipeptide is synH-L-Ala(2-Bacd)-OH HClsized on a solid support, such as a resin, which is H-L-Ala(2-Bacd)-OH HCln treated with this compound appropriate reagents to form this compound peptide bond. The dipeptide is H-L-Ala(2-Bacd)-OH HCln cleaved from this compound resin and purified. SPPS is a relatively simple and efficient method for synH-L-Ala(2-Bacd)-OH HClsizing peptides, and is often used for this compound synH-L-Ala(2-Bacd)-OH HClsis of this compound.

properties

IUPAC Name

(2S)-2-amino-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3.ClH/c21-16(20(24)25)8-11-5-6-17-14(7-11)19(23)15-9-12-3-1-2-4-13(12)10-18(15)22-17;/h1-7,9-10,16H,8,21H2,(H,22,23)(H,24,25);1H/t16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBOKSITOCLYQA-NTISSMGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.